Product packaging for Dalesconol A(Cat. No.:)

Dalesconol A

Cat. No.: B1264176
M. Wt: 462.4 g/mol
InChI Key: JPASHCUBVCPLBJ-RNHBAAACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dalesconol A is a heptacyclic polyketide natural product first isolated from the mantis-associated fungus Daldinia eschscholzii . It exhibits significant biological activities, making it a valuable compound for pharmacological and synthetic chemistry research. Notably, this compound demonstrates potent immunosuppressive activity with IC₅₀ values comparable to the clinical drug Cyclosporin A, but with reduced background cytotoxicity . It also acts as a potent acetylcholinesterase inhibitor and displays modest antitumor properties, positioning it as a promising lead structure for pharmaceutical development . The unique carbon skeleton of this compound, featuring seven fused rings, is biosynthetically derived from promiscuous radical couplings of naphthol residues such as 1,3,6,8-tetrahydroxynaphthalene (4HN), catalyzed by a fungal laccase enzyme . Its challenging molecular architecture has inspired several innovative synthetic approaches. Early total syntheses were achieved in extended linear sequences , while more recent strategies utilize advanced catalytic methods, such as a Pd(0)/norbornene-catalyzed three-fold domino reaction combined with a late-stage Pd(II)-catalyzed trihydroxylation to construct the core framework more concisely . This product is intended for research purposes only, including investigations into immunosuppression, neurobiology, oncology, and novel synthetic methodology. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H18O6 B1264176 Dalesconol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H18O6

Molecular Weight

462.4 g/mol

IUPAC Name

(11S)-7,15,26-trihydroxyheptacyclo[19.7.1.02,11.02,20.03,8.014,19.025,29]nonacosa-1(29),3(8),4,6,14(19),15,17,20,22,25,27-undecaene-9,13,24-trione

InChI

InChI=1S/C29H18O6/c30-18-5-1-3-14-25(18)22(34)11-13-12-23(35)26-16(4-2-6-19(26)31)29(13)17-8-10-21(33)27-20(32)9-7-15(24(17)27)28(14)29/h1-10,13,30-31,33H,11-12H2/t13-,29?/m1/s1

InChI Key

JPASHCUBVCPLBJ-RNHBAAACSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)C3=C(C24C5=C6C(=C4C7=C(C1=O)C(=CC=C7)O)C=CC(=O)C6=C(C=C5)O)C=CC=C3O

Canonical SMILES

C1C2CC(=O)C3=C(C24C5=C6C(=C4C7=C(C1=O)C(=CC=C7)O)C=CC(=O)C6=C(C=C5)O)C=CC=C3O

Synonyms

dalesconol A

Origin of Product

United States

Biosynthetic Pathways and Regulatory Mechanisms of Dalesconol a

Polyketide Biosynthesis Framework and Naphthalene (B1677914) Precursors

The biosynthesis of Dalesconol A is rooted in the polyketide pathway, a major route for the production of secondary metabolites in fungi. scripps.edu The fundamental building blocks for this compound are derived from the condensation of acetate (B1210297) units, which are assembled and modified to create key naphthalene precursors. acs.orgrsc.org The core of this framework is the production of various hydroxynaphthalene derivatives, which serve as the monomers for subsequent coupling reactions.

A defining feature of this compound biosynthesis is the coupling of naphthol radicals. dicp.ac.cnacs.org This process is responsible for constructing the complex, polycyclic architecture of the final molecule. The pathway proceeds through the generation of radicals from precursors such as 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN), 1,3,8-trihydroxynaphthalene, and 1,8-dihydroxynaphthalene. acs.orgresearchgate.net

The formation of this compound specifically involves the promiscuous and atropselective coupling of radicals derived from these naphthol precursors. acs.orgresearchgate.net This radical-based mechanism allows for the formation of carbon-carbon bonds that link the monomeric units, ultimately assembling the seven-fused-ring system characteristic of the dalesconols. dicp.ac.cn This coupling is not a random event but a controlled enzymatic process that dictates the final structure and stereochemistry.

At the heart of the naphthalene precursor synthesis is an iterative Type I polyketide synthase (PKS). researchgate.net Genetic studies of D. eschscholzii have identified a non-reducing PKS (NR-PKS), encoded by the gene pksTL, as the enzyme responsible for the biosynthesis of the 4HN precursor. researchgate.netmdpi.comrsc.org

This iterative PKS functions by sequentially condensing multiple acetate units to build a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the 1,3,6,8-tetrahydroxynaphthalene scaffold. mdpi.comresearchgate.net Gene knockout experiments have confirmed the essential role of the pksTL gene; its deletion from the fungal genome completely abolishes the production of dalesconols. researchgate.net This demonstrates that the entire carbon skeleton of the naphthalene monomers is constructed by this single, iterative PKS.

Radical Coupling of Naphthol Derivatives

Enzymatic Catalysis in this compound Biosynthesis

The assembly of this compound is not merely a spontaneous chemical reaction but is guided by specific enzymes that ensure the correct bonds are formed with the correct stereochemistry. These biocatalysts are crucial for mediating the key steps of the pathway, from the generation of radicals to their controlled coupling.

The critical step of coupling the naphthol radicals is catalyzed by a laccase enzyme. acs.orgpulsus.com Laccases are multi-copper oxidases known to catalyze the oxidation of phenolic compounds, generating radicals that can then undergo coupling reactions. In the biosynthesis of this compound, a specific laccase, LacTL, encoded by a gene within the dalesconol biosynthetic gene cluster, mediates this transformation. researchgate.netresearchgate.net

The coupling is atropselective, meaning it controls the axial chirality of the resulting biaryl bond, leading to an excess of the (–)-enantiomer in the naturally produced dalesconols. dicp.ac.cnacs.org Gene deletion studies targeting the lacTL gene have shown that it is essential for the dimerization of the naphthol precursors, confirming its role in the radical coupling process that establishes the polycyclic structure of this compound. researchgate.netresearchgate.net The action of this laccase is a key determinant of both the final chemical structure and the stereochemical identity of the natural product. pulsus.com

To further elucidate the biosynthetic pathway, researchers have utilized specific enzyme inhibitors. Tricyclazole (B1682534), a known inhibitor of hydroxynaphthalene reductases, has been instrumental in these studies. researchgate.net These reductases are involved in the processing of the primary PKS product, 4HN, into other naphthol precursors like scytalone. researchgate.net

When tricyclazole is added to the fermentation culture of D. eschscholzii, it significantly reduces the production of this compound and B. researchgate.net This finding provides strong evidence for the involvement of hydroxynaphthalene reductases (4HNR and 3HNR) in the pathway, confirming that modifications to the initial 4HN scaffold are necessary before the final radical coupling step. researchgate.net These inhibitor studies serve as a powerful chemical tool to probe and validate the proposed biosynthetic steps.

Laccase-Mediated Atropselective Coupling of Naphthol Radicals

Regulatory Aspects of Dalesconol Biosynthesis

The production of this compound is a tightly regulated process, controlled at the genetic level. The enzymes required for the pathway are encoded by genes organized into a biosynthetic gene cluster (BGC). mdpi.comacs.org This clustering ensures the coordinated expression of all necessary components for the synthesis of the final product. The dalesconol BGC (often referred to as the nap BGC) contains the core genes for the NR-PKS (pksTL) and the laccase (lacTL), alongside genes for reductases and transcription factors that regulate the cluster's expression. rsc.orgmdpi.com

Studies have shown that external stimuli can influence the production of dalesconols. For example, the addition of calcium ions (Ca²⁺) to the culture medium has been found to significantly enhance the yield of this compound. pulsus.com This effect is linked to the up-regulation of laccase activity and the increased transcription of the dalesconol biosynthetic genes. The use of calcium channel and calmodulin inhibitors reverses this effect, suggesting that a calcium/calmodulin signaling pathway is involved in regulating the expression of the dalesconol BGC. pulsus.com This highlights a sophisticated regulatory network that controls the output of this complex secondary metabolite pathway.

Calcium/Calmodulin Signaling in Production Modulation

The production of this compound is significantly influenced by calcium/calmodulin-dependent signaling pathways. jmb.or.krnih.gov This has been identified as a key regulatory mechanism for enhancing the biosynthesis of dalesconols in Daldinia eschscholzii. researchgate.net

Research has demonstrated that the addition of calcium chloride (CaCl₂) to the fungal culture medium leads to a substantial increase in dalesconol yields. pulsus.com In one study, supplementing the culture with 5 mM CaCl₂ at 24 hours resulted in a dalesconol production of 84.33 mg/L, which was a 1.57-fold increase compared to the control group. nih.gov Another report indicated that Ca²⁺ induction enhanced dalesconol production to 76.90 mg/L, a 122.8% increase over the control. pulsus.com This enhancement is linked to the upregulation of laccase activity, a key enzyme in the dalesconol biosynthetic pathway. pulsus.com

The pivotal role of the calcium/calmodulin signaling pathway was further confirmed through the use of specific inhibitors. nih.govresearchgate.net Treatment of the fungal culture with Ca²⁺ channel inhibitors and calmodulin (CaM) inhibitors resulted in a decrease in dalesconol production. pulsus.comresearchgate.net This inhibitory effect correlated with the down-regulation of the transcriptional levels of dalesconol biosynthetic genes, providing strong evidence that the Ca²⁺-mediated signal is transduced through calmodulin to modulate gene expression. pulsus.comnih.gov

Table 1: Effect of Calcium and Inhibitors on Dalesconol Production
TreatmentConcentrationEffect on Dalesconol ProductionFold Change vs. ControlReference
CaCl₂ Addition5 mMIncreased to 84.33 mg/L+1.57-fold nih.gov
Ca²⁺ InductionNot SpecifiedIncreased to 76.90 mg/L+122.8% pulsus.com
Ca²⁺ Channel InhibitorsNot SpecifiedDecreased ProductionNot Specified researchgate.net
Calmodulin (CaM) InhibitorsNot SpecifiedDecreased ProductionNot Specified researchgate.net

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) whose expression is tightly regulated at the transcriptional level. studiesinmycology.orgnih.gov The core of this pathway involves a non-reducing polyketide synthase (NR-PKS) encoded by the gene pksTL. rsc.orgresearchgate.net This enzyme is responsible for producing the naphthalene precursor 1,3,6,8-tetrahydroxynaphthalene (4HN), which is a foundational building block for dalesconols. mdpi.comnih.gov

Gene knockout experiments have provided definitive evidence for the roles of key biosynthetic genes. researchgate.net Deletion of the pksTL gene in D. eschscholzii completely abolished the production of dalesconols. nih.govresearchgate.net Furthermore, a laccase-encoding gene, lacTL, located within the same gene cluster, was also found to be essential. researchgate.net Knocking out lacTL similarly halted the production of dalesconols, indicating its crucial role in the radical coupling of naphthol precursors to form the complex polycyclic structure of the final molecule. studiesinmycology.orgresearchgate.net

The expression of these biosynthetic genes is controlled by regulatory elements, including transcription factors and signaling pathways. As mentioned previously, calcium/calmodulin signaling directly impacts the transcription of the dalesconol BGC. nih.gov The addition of CaCl₂ up-regulates the transcriptional levels of these genes, while the application of Ca²⁺ channel and calmodulin inhibitors leads to their down-regulation. researchgate.netresearchgate.net While specific transcription factors that directly bind to the dalesconol BGC promoter regions have not been fully elucidated, studies on related pathways in D. eschscholzii suggest the involvement of cluster-specific regulators. For instance, in the biosynthesis of dalmanols, which also relies on the pksTL-derived naphthalene unit, a transcription factor gene (TF1) was shown to be critical for production. rsc.orgrsc.org

Table 2: Key Genes in this compound Biosynthesis and Regulation
GeneEncoded Protein/FunctionEffect of Knockout/InhibitionRegulatory InfluenceReference
pksTLNon-Reducing Polyketide Synthase (NR-PKS)Abolished dalesconol productionTranscriptional level up-regulated by Ca²⁺ nih.govresearchgate.net
lacTLLaccaseAbolished dalesconol productionEssential for radical coupling of precursors researchgate.net
-Calmodulin (CaM)Inhibition leads to decreased productionMediates Ca²⁺ signal to regulate gene transcription nih.gov
TF1Transcription Factor (in related pathway)Deletion reduced/abolished dalmanol productionRegulates a naphthalene-encoding gene cluster rsc.org

Strategies for Activating Silent Biosynthetic Gene Clusters (e.g., Chemical Epigenetic Modification)

Fungal genomes, including that of Daldinia eschscholzii, contain numerous biosynthetic gene clusters that are not expressed, or are expressed at very low levels, under standard laboratory culture conditions. mdpi.comresearchgate.net These "silent" or "cryptic" BGCs represent a vast, untapped reservoir of potentially novel secondary metabolites. nih.gov Several strategies have been developed to awaken these silent pathways, including chemical epigenetic modification. mdpi.com

Epigenetic regulation, through mechanisms like histone deacetylase (HDAC) and DNA methyltransferase (DNMT) activity, plays a significant role in controlling the expression of fungal BGCs. acs.org The use of chemical epigenetic modifiers, such as HDAC inhibitors, can remodel chromatin structure, making previously inaccessible gene clusters available for transcription. mdpi.com

While a specific example of activating the this compound cluster via this method is not documented, the principle has been successfully applied to the Daldinia genus. nih.gov For instance, treatment of the fungus Daldinia sp. with the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) led to the production of daldinones B and E, compounds not detected in the absence of the modifier. mdpi.com Other approaches, such as the "One Strain Many Compounds" (OSMAC) strategy, which involves systematically altering culture conditions, and genome mining coupled with promoter engineering, have also proven effective in activating silent BGCs in Daldinia species. mdpi.comxml-journal.net These methods hold promise for discovering new dalesconol analogs or other novel bioactive compounds from D. eschscholzii. mdpi.com

Structural Analogue Development and Chemical Modification of Dalesconol a

Design and Synthesis of Dalesconol A Analogues

The complex, densely functionalized core of this compound presents a formidable synthetic challenge. dicp.ac.cn However, advanced synthetic strategies have not only enabled the total synthesis of the natural product but have also provided pathways for creating designed analogues. dicp.ac.cnacs.org

A significant advancement in the modification of the this compound scaffold has been the development of a method for late-stage C-H amination. nih.gov This approach leverages a palladium/norbornene (Pd/NBE) cooperative catalysis system, which was initially employed to construct the heptacyclic skeleton of this compound itself. nih.govresearchgate.netresearchgate.netcolab.ws In a highly efficient process, an amino analogue of this compound was synthesized through the amidation of three C-H bonds in a single step. nih.govresearchgate.net This strategy of late-stage functionalization is particularly powerful as it allows for the direct modification of the complex core structure, providing rapid access to novel analogues that would be difficult to obtain through a linear synthetic approach. researchgate.net

This compound belongs to a family of naphthalene-derived polyketides produced by the fungus Daldinia eschscholzii. acs.orgresearchgate.netnih.gov The biosynthesis of these compounds involves the coupling of radicals derived from naphthalene (B1677914) precursors such as 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN) and 1,3,8-trihydroxynaphthalene. acs.orgresearchgate.net The same fungus produces a variety of structurally related compounds, which can be considered natural analogues of this compound.

These related polyketides include:

Dalesconol B : Possesses an additional hydroxyl group compared to this compound. acs.orgacs.org

Dalesconol C : Formed through the coupling of different naphthol radical precursors. acs.orgresearchgate.net

Dalmanols : These compounds represent a hybridization between naphthalene and chromane (B1220400) biosynthetic pathways, showcasing a different structural framework. rsc.orgrsc.org

Spirodalesol : A compound featuring a spirocyclic ring system that exhibits significant inhibitory effects on IL-1β secretion. mdpi.com

The existence of these natural congeners highlights the biosynthetic plasticity of the producing organism and provides a valuable set of compounds for understanding how structural variations within the naphthalene-derived polyketide family influence biological activity. rsc.orgmdpi.com

Preparation of Amino Analogues via C–H Amination

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for a molecule's biological effects. For this compound, these studies have primarily focused on its stereochemistry and comparisons with its natural analogues.

A fascinating aspect of this compound is its stereochemistry. The natural product is isolated not as a single pure enantiomer but as a scalemic mixture, with an approximate 2:1 ratio favoring the (–)-enantiomer over the (+)-enantiomer. acs.orgsioc.ac.cn This specific ratio is a consequence of an atropselective coupling of naphthol radicals during its biosynthesis, a reaction catalyzed by a laccase enzyme. dicp.ac.cnacs.org

Intriguingly, biological assays have revealed that the natural scalemic mixtures of both this compound and B exhibit more potent immunosuppressive activities than their respective pure enantiomers. dicp.ac.cnacs.orgacs.orgsioc.ac.cn This suggests a synergistic interaction or a more optimal binding profile for the mixture compared to the individual stereoisomers. The successful enantioselective synthesis of (+)-Dalesconol A has been crucial in enabling these comparative studies by providing access to optically pure samples for biological evaluation. dicp.ac.cnacs.org Optical resolution by HPLC has also been used to separate the enantiomers for analysis. mdpi.comnih.gov

The development of synthetic routes and the isolation of natural congeners have provided preliminary insights into the SAR of the dalesconol framework. dicp.ac.cn Efficient synthetic strategies are valuable for creating analogues to discover new immunosuppressants. dicp.ac.cnacs.org

The comparison between this compound and its close analogue, Dalesconol B, is particularly informative. This compound generally shows slightly stronger immunosuppressive activity than Dalesconol B, indicating that the additional hydroxyl group in Dalesconol B is not essential for and may slightly diminish this specific activity. acs.org For example, one study reported an IC₅₀ value of 0.16 µg/mL for this compound, compared to 0.25 µg/mL for Dalesconol B. acs.org In addition to its immunosuppressive effects, this compound has also been noted for its ability to inhibit acetylcholine (B1216132) esterase, with a reported IC₅₀ of 1.05 μM. acs.orgacs.org

The creation of the amino analogue via C-H amination represents a significant structural modification, though comparative biological activity data for this specific analogue is not yet widely reported. nih.govresearchgate.net The divergent activities of other related polyketides, such as the spirodalesols, which potently inhibit IL-1β secretion, further underscore that modifications to the core ring system can lead to distinct and potentially valuable new biological functions. mdpi.com

Table 1: Immunosuppressive Activity of this compound and Dalesconol B

Compound IC₅₀ (µg/mL) Selective Index (SI) Notes
This compound (scalemic) 0.16 >500 Exhibits strong immunosuppressive activity with high selectivity. acs.org
Dalesconol B (scalemic) 0.25 >320 Also a potent immunosuppressant, though slightly less active than this compound. acs.org

| Cyclosporine A (Control) | 0.06 | 187 | Clinical immunosuppressant shown for comparison. acs.orgsioc.ac.cn |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dalesconol B
Dalesconol C
Dalmanol A
Acetodalmanol A
Spirodalesol
1,3,6,8-tetrahydroxynaphthalene (4HN)
1,3,8-trihydroxynaphthalene

Advanced Analytical and Spectroscopic Characterization in Dalesconol a Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination in natural product chemistry. For Dalesconol A, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and chiroptical methods like Electronic Circular Dichroism (ECD) was employed to piece together its complex architecture. nih.govnih.govbeilstein-journals.org

NMR spectroscopy provides the fundamental map of the carbon-hydrogen framework of a molecule. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments, researchers can establish the connectivity of atoms and the spatial proximity of various protons. beilstein-journals.orgwiley-vch.de For this compound, these experiments were crucial in assembling the unprecedented polyketide skeleton. wiley-vch.de

The ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆, reveal the chemical environment of each proton and carbon atom. wiley-vch.de The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly vital, showing correlations between protons and carbons separated by two or three bonds, which helps to connect different fragments of the molecule. wiley-vch.de The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about which protons are close to each other in space, aiding in the determination of the molecule's relative stereochemistry. wiley-vch.de

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 134.1
2 119.5 7.15, d, 8.5
3 160.0
4 108.9 6.84, d, 8.5
5 137.9
6 106.8
7 155.6
8 115.1
9 148.9
10 120.3
11 185.7
12 124.9 7.64, d, 8.0
13 132.8 7.82, t, 8.0
14 125.1 7.69, d, 8.0
15 161.9
16 102.8 6.95, s
17 181.2
18 118.8
19 59.2
20 196.4
21 125.4 7.37, d, 8.5
22 129.5 7.67, t, 8.5
23 117.8 6.91, d, 8.5
24 158.8
25 114.7
26 135.8
27 194.5
28 51.9 4.88, s
29 130.2

Data sourced from supporting information for Zhang, Y. L., et al. (2008). wiley-vch.de

HRMS is a critical technique used to determine the precise molecular formula of a compound. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, the elemental composition can be unambiguously established. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used. wiley-vch.de The experimentally observed mass of the protonated molecule [M+H]⁺ was found to be 463.1180. wiley-vch.de This value was in excellent agreement with the calculated mass of 463.1176 for the molecular formula C₂₉H₁₉O₆, confirming its elemental composition and the presence of 21 degrees of unsaturation. wiley-vch.de

While NMR and X-ray crystallography can determine the relative arrangement of atoms, establishing the absolute configuration of a chiral molecule like this compound requires chiroptical methods. This compound was isolated as a racemate (an equal mixture of both enantiomers), which was then separated into its individual enantiomers, (+)-Dalesconol A and (-)-Dalesconol A. nih.govmdpi.com

The absolute configuration was assigned by comparing the experimental Electronic Circular Dichroism (ECD) spectra of the separated enantiomers with theoretical spectra calculated using time-dependent density-functional theory (TDDFT). nih.govwiley-vch.deresearchgate.net The experimental CD spectrum for (-)-Dalesconol A showed specific Cotton effects at various wavelengths (λmax nm (Δε)): 216 (–55.18), 233.1 (+28.79), 265.4 (–11.60), and 323.1 (+4.75). wiley-vch.de By matching the experimental spectrum to the calculated spectrum for a specific 3D arrangement, the absolute configuration of the stereocenters could be confidently assigned. researchgate.nethebmu.edu.cn

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a crystalline compound. nih.govresearchgate.net By diffracting X-rays off a single crystal of the material, a precise map of electron density can be generated, revealing the exact position of each atom in the crystal lattice. This technique was used to confirm the novel and complex heptacyclic carbon skeleton of this compound and its relative stereochemistry. wiley-vch.denih.gov Although obtaining suitable crystals of the natural product itself can be challenging, researchers successfully grew red crystals of this compound, and its structure was confirmed through this powerful analytical method. wiley-vch.dehebmu.edu.cn

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Chromatographic Techniques for Separation and Purification

Chromatography is essential for isolating a pure compound from a complex mixture, such as a fungal extract. The initial isolation of this compound from the culture of Daldinia eschscholzii involved multiple chromatographic steps, including silica (B1680970) gel column chromatography and gel filtration over Sephadex LH-20. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both analytical and preparative purposes. semanticscholar.org After initial purification, HPLC is often used to obtain highly pure samples. amazonaws.com

Crucially, since this compound is produced naturally as a racemic mixture, a specialized form of HPLC known as chiral-phase HPLC was necessary to separate the two enantiomers, (+)-Dalesconol A and (-)-Dalesconol A. nih.govwiley-vch.demdpi.com This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers and thus enabling their separation. The successful optical resolution was a key step, as it allowed for the testing of the individual enantiomers and the determination of their absolute configurations. wiley-vch.de

Table 2: Chiral HPLC Conditions for the Preparative Resolution of this compound

Parameter Condition
Column Chiralpak AS-H
Column Size 4.6 × 250 mm
Mobile Phase Hexane / 2-propanol / Acetic Acid (60:40:0.1, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Retention Time (+)-1 31.43 min
Retention Time (-)-1 46.08 min

Data sourced from supporting information for Zhang, Y. L., et al. (2008). wiley-vch.de

Future Perspectives and Emerging Research Directions for Dalesconol a

Development of Novel and More Efficient Synthetic Strategies

The complex, densely fused ring system of Dalesconol A presents a formidable challenge for synthetic chemists. While the first total syntheses were significant achievements, ongoing research aims to develop more concise, scalable, and enantioselective routes to provide sufficient quantities for in-depth biological studies and the generation of analogues.

Initial total syntheses of racemic this compound were accomplished through a 15-step linear sequence that featured a one-pot cationic cyclization and intramolecular oxidative coupling cascade. acs.org Subsequent strategies have focused on improving efficiency. One notable approach utilized a carbocation-mediated dearomatization–cyclization strategy to construct the core skeleton. acs.org

A major advancement was the development of the first enantioselective syntheses of (+)-Dalesconol A. acs.org A key strategy involved a palladium-catalyzed intramolecular enantioselective dearomative cyclization. acs.org This pathway successfully established the highly congested all-carbon quaternary center and completed the synthesis in a significantly shorter sequence. acs.org Another innovative approach involves a "polycyclization/oxidation" strategy, using a Pd(0)/Norbornene-catalyzed three-fold domino reaction to assemble the heptacyclic skeleton in a single step, followed by late-stage oxidation to install the necessary functionalities. acs.orgnih.gov These concise routes, some requiring as few as nine linear steps, are critical for facilitating further research and development of new immunosuppressants derived from the dalesconol framework. acs.orgdicp.ac.cn

Table 1: Comparison of Selected Synthetic Strategies for this compound

StrategyKey Reaction(s)Linear StepsKey OutcomeReference
Cationic CascadeCationic cyclization-intramolecular oxidative coupling cascade15First total synthesis of racemic this compound acs.orgnih.gov
Dearomatization-CyclizationCarbocation-mediated dearomatization-cyclizationN/AConcise construction of the dalesconol skeleton acs.org
Enantioselective Dearomative CyclizationPalladium-catalyzed intramolecular enantioselective dearomative cyclization9First enantioselective synthesis of (+)-Dalesconol A acs.org
Domino Reaction / Late-Stage OxidationPd(0)/NBE-catalyzed 3-fold domino reaction; Pd(II)-catalyzed trihydroxylationN/AOne-step assembly of the heptacyclic skeleton acs.orgnih.gov

Advanced Elucidation of Pharmacological Mechanisms of this compound

This compound exhibits potent immunosuppressive activity, with IC₅₀ values comparable to the clinically used drug cyclosporin (B1163) A but with lower cytotoxicity. nih.gov Additionally, it has been identified as a potent inhibitor of acetylcholinesterase. nih.gov A particularly intriguing finding is that racemic mixtures of this compound show more potent immunosuppressive activity than the individual enantiomers, suggesting a complex mode of action or the involvement of multiple biological targets. acs.orgnih.gov

Despite these promising activities, the precise molecular mechanisms remain largely uncharacterized. Future research must focus on identifying the specific protein targets and signaling pathways modulated by this compound to mediate its immunosuppressive and enzyme-inhibiting effects. Advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening will be instrumental in de-convoluting its mechanism of action. Understanding why the racemic mixture is more active is a key question that could reveal novel pharmacological principles and guide the design of more effective second-generation analogues. dicp.ac.cn Elucidating these mechanisms is a critical step toward the potential development of innovative drugs. nih.gov

Biotechnological Production and Strain Optimization for Enhanced Yields

The natural source of this compound is the fungus Daldinia eschscholzii, found associated with insects like the mantis Tenodera aridifolia. beilstein-journals.orgd-nb.info However, natural production yields are often too low for commercial-scale applications. hebmu.edu.cn Consequently, a significant area of research is the development of robust biotechnological production platforms through submerged fermentation and strain optimization.

Studies have shown that the composition of the fermentation medium significantly impacts fungal growth and dalesconol biosynthesis. nih.gov A key breakthrough was the identification of the enzyme laccase as having a major contribution to the biosynthesis of dalesconols. nih.gov Research has demonstrated that upregulating laccase activity can dramatically increase production yields. One successful strategy involved optimizing the medium composition through Response Surface Methodology (RSM) and supplementing the culture with Ca²⁺ as an inducer. nih.gov This approach led to a more than 300% increase in the dalesconol titer compared to the unoptimized medium. nih.gov Further scale-up experiments in bioreactors have confirmed the potential for large-scale production. nih.gov Future work will likely involve genetic engineering of the D. eschscholzii strain to overexpress laccase and other key biosynthetic enzymes, further boosting production efficiency.

**Table 2: Enhancement of Dalesconol Production in *D. eschscholzii***

ConditionDalesconol Titer (mg/L)Fold IncreaseReference
Modified M2 Medium (Baseline)~18.851.0x nih.gov
RSM Optimized Medium36.66~1.9x nih.gov
Optimized Medium + Ca²⁺ Induction76.90~4.1x (308% higher) nih.gov
Scale-up Fermentation63.42~3.4x nih.gov

Exploration of Additional Biosynthetic Intermediates and Enzymes

Understanding the biosynthetic pathway of this compound is crucial for its biotechnological production and for enzymatic synthesis of novel analogues. The biosynthesis is proposed to proceed from naphthalene-based polyketide precursors. mdpi.com Gene deletion and heterologous expression studies have identified a non-reducing polyketide synthase (NR-PKS) gene, pksTL, and a reductase gene, 4HNR, as responsible for producing the key precursor 1,3,6-tetrahydroxynaphthalene (3HN). mdpi.com The final assembly is believed to be mediated by a laccase enzyme, which catalyzes the atropselective coupling of naphthol radicals. dicp.ac.cnresearchgate.net

Further exploration is needed to identify all the enzymes and intermediates involved. Large-scale fermentation has been a valuable strategy, as it allows for the isolation and characterization of minor metabolites that can serve as clues to the biosynthetic pathway. beilstein-journals.org Analysis of the D. eschscholzii genome has revealed multiple biosynthetic gene clusters (BGCs), and understanding their potential crosstalk is an emerging area of research. mdpi.comrsc.org For instance, studies on the biosynthesis of dalmanols, other polyketides from the same fungus, revealed that their formation requires the coupling of two separate BGCs. rsc.org Future research will focus on identifying and characterizing the full suite of tailoring enzymes, such as oxidoreductases and transferases, that complete the synthesis of the this compound molecule.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are indispensable tools for studying complex molecules like this compound. These methods are particularly valuable for elucidating three-dimensional structures and understanding conformational dynamics, which are difficult to probe experimentally.

For related polyketides isolated from Daldinia eschscholzii, quantum chemistry calculations, such as time-dependent density functional theory (TD-DFT) combined with the polarized continuum model (PCM), have been successfully used. hebmu.edu.cn These calculations help in assigning the absolute configuration of chiral centers by comparing computed electronic circular dichroism (ECD) spectra with experimental data. hebmu.edu.cn Given the stereochemical complexity of this compound, such computational approaches are vital for confirming its structure and that of its synthetic intermediates and analogues. Furthermore, molecular modeling can be employed to simulate the docking of this compound into the active sites of potential protein targets, providing hypotheses about its pharmacological mechanism that can be tested experimentally. The availability of crystal structure data for this compound provides a solid foundation for these in-silico investigations. ugr.es

Design and Synthesis of Second-Generation Analogues for Targeted Research Applications

The potent bioactivity and unique structure of this compound make it an attractive scaffold for medicinal chemistry. The development of efficient synthetic routes opens the door to the design and synthesis of second-generation analogues with improved properties, such as enhanced potency, greater selectivity, or different pharmacological profiles. acs.orgdicp.ac.cn

One of the key goals is to generate valuable analogues that could lead to the discovery of new immunosuppressants. dicp.ac.cn A promising direction is the late-stage functionalization of the dalesconol core. For example, a highly efficient synthesis of an amino analogue of this compound has been achieved through late-stage amidation of C-H bonds in a single step. acs.orgnih.gov This demonstrates the feasibility of modifying the core structure to probe structure-activity relationships (SAR). Future efforts will likely focus on creating a library of analogues by varying substituents on the aromatic rings and modifying the core ring structure to understand which features are essential for bioactivity and to develop compounds for targeted research applications.

Q & A

Q. What are the key steps in the total synthesis of Dalesconol A?

The total synthesis of this compound involves a polycyclic collapse strategy using a carefully designed acyclic intermediate. Key steps include:

  • Deprotection of benzyl groups using a palladium catalyst in ethyl acetate/ethanol.
  • Reduction of the A/B ring junction double bond.
  • Friedel-Crafts cyclization at -45°C to form the 7-membered ring.
  • Oxidation with PhI(OAc)₂ to complete the core structure.
  • Final hydrogenation and deprotection steps to yield Dalesconol B, with analogous steps adapted for this compound. This 15-step synthesis emphasizes cascade reactions for efficiency .

Q. Which spectroscopic methods are critical for confirming this compound’s structure?

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR spectroscopy (1H, 13C, and 2D experiments) to resolve complex polycyclic frameworks.
  • Mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemical assignment. Experimental protocols should align with journal guidelines to ensure reproducibility, including detailed characterization data in supporting information .

Q. How can researchers efficiently locate prior studies on this compound?

Use systematic literature search strategies:

  • Boolean operators (e.g., "this compound" AND "biosynthesis" OR "total synthesis").
  • Database filters (e.g., PubMed, SciFinder) to limit results to peer-reviewed articles.
  • Citation tracking via tools like Google Scholar to identify seminal works and recent advances. Avoid overreliance on generic search engines; prioritize curated databases for accuracy .

Advanced Research Questions

Q. How can cascade reactions be optimized for synthesizing polycyclic systems like this compound?

Optimization strategies include:

  • Temperature control : Sub-zero conditions (-45°C) for stabilizing reactive intermediates during Friedel-Crafts cyclization.
  • Sequential reagent addition : Timing oxidants like PhI(OAc)₂ post-cyclization to prevent side reactions.
  • Intermediate design : Use of acyclic precursors with pre-installed stereochemistry to guide regioselective bond formation. These methods minimize step count while maximizing yield .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

Address discrepancies through:

  • Dose-response standardization : Ensure consistent units (e.g., µM vs. mg/mL) across assays.
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability tests to cross-validate results. Transparent reporting of raw data and statistical methods (e.g., ANOVA) is critical .

Q. How can stereochemical challenges in this compound synthesis be mitigated?

Tactics include:

  • Chiral auxiliaries : Temporarily introduce stereochemical guides during key bond-forming steps.
  • Asymmetric catalysis : Use enantioselective catalysts for reductions or oxidations.
  • Late-stage resolution : Separate diastereomers via chromatography after constructing the core scaffold. These approaches are detailed in Snyder et al.’s synthesis, which achieved high stereochemical fidelity .

Q. What methodologies validate the biological relevance of this compound in vitro vs. in vivo models?

  • In vitro : Use target-specific assays (e.g., enzyme inhibition) with IC50 determination.
  • In vivo : Employ pharmacokinetic studies (bioavailability, half-life) and disease models (e.g., murine infection assays).
  • Data integration : Cross-reference results with omics datasets (transcriptomics, metabolomics) to identify mechanistic pathways. Ensure ethical compliance in animal studies per institutional guidelines .

Methodological Considerations

Q. How should researchers design experiments to balance novelty and reproducibility for this compound studies?

  • Pilot studies : Test reaction conditions or bioactivity hypotheses on small scales first.
  • Positive/Negative controls : Include known inhibitors or vehicle treatments in bioassays.
  • Open protocols : Share detailed synthetic procedures and raw data in supplementary materials to facilitate replication .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves using software like GraphPad Prism.
  • EC50/IC50 calculations : Apply the Hill equation for potency comparisons.
  • Error analysis : Report standard deviations from triplicate experiments and use t-tests for significance testing .

Literature and Data Management

Q. How can researchers address gaps in this compound’s mechanistic studies?

  • Hypothesis-driven gaps : Design siRNA or CRISPR screens to identify molecular targets.
  • Technology-driven gaps : Utilize cryo-EM or molecular dynamics simulations to study protein-ligand interactions.
  • Collaborative gaps : Partner with computational chemists for in silico docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.